molecular formula C6H9ClO4S B2981970 Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1909305-18-5

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No. B2981970
CAS RN: 1909305-18-5
M. Wt: 212.64
InChI Key: AXYZTBRKOJPIOU-UHFFFAOYSA-N
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Description

“Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1909305-18-5 . It has a molecular weight of 212.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9ClO4S/c1-11-5(8)6(3-2-4-6)12(7,9)10/h2-4H2,1H3 . This code provides a specific description of the molecule’s structure.

The country of origin is UA . Unfortunately, specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources.

Scientific Research Applications

Ester and Formyl Group Dynamics

Methyl 3-formylcyclobutene-3-carboxylate's synthesis from cyclobutane-1,1-dicarboxylic acid and its thermolysis to form methyl (2H)-pyrane-5-carboxylate illustrates the competition between ester and formyl groups in controlling electrocyclic reactions. This process confirms theoretical predictions about the selective control exerted by these functional groups in molecular transformations (Niwayama & Houk, 1992).

Anionic Polymerization

The anionic polymerization of methyl cyclobutene-1-carboxylate (MHCB) highlights its polymerization capabilities, despite MHCB being a reluctant monomer due to its α,β-disubstituted acrylate structure. The process yields polymers containing 1,2-linked cyclobutane rings, demonstrating unique thermal reactions through ring opening, forming C=C bonds between monomer units (Kitayama et al., 2004).

Stereodivergent Syntheses

The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid showcases the potential for creating stereodivergent β-amino acids. These compounds, essential for developing novel peptides, indicate the cyclobutane ring's role in introducing stereochemical diversity into peptide chains (Izquierdo et al., 2002).

Lewis Acid Catalyzed Reactions

Lewis acid catalysis enables the addition of 1,2-diphenyldiselane or 1,2-di-p-tolyldisulfane to methylenecyclopropanes, leading to the formation of cyclobutane derivatives. These reactions underscore the cyclobutane ring's capacity to act as a versatile intermediate in organic synthesis, paving the way for constructing complex molecules (Yu et al., 2009).

Electrocyclic Reactions and Polymerization

Investigations into the electrocyclic reactions and polymerization behavior of cyclobutene derivatives reveal their significant potential in materials science. For instance, the ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes demonstrates how subtle changes in substituents can influence polymerization outcomes, leading to materials with diverse properties (Song et al., 2010).

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

methyl 1-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-5(8)6(3-2-4-6)12(7,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYZTBRKOJPIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909305-18-5
Record name methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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